Chloroazodin: A Technical Guide to its Chemical Structure and Properties
Chloroazodin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroazodin (N,N'-dichloro-1,2-diazenedicarboximidamide) is a broad-spectrum antimicrobial agent that has been utilized for its antiseptic and disinfectant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial characteristics of chloroazodin. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and infectious disease control. This document summarizes key identifiers, presents quantitative data in structured tables, and outlines the general mechanism of action for N-chloro compounds.
Chemical Identity and Structure
Chloroazodin is a synthetic organic compound characterized by a diazenedicarboximidamide core with two chlorine atoms attached to the nitrogen atoms.
Chemical Structure:
Figure 1: Chemical structure of Chloroazodin.
Table 1: Chemical Identifiers of Chloroazodin
| Identifier | Value | Reference(s) |
| IUPAC Name | (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine | [1] |
| CAS Number | 502-98-7 | [1] |
| PubChem CID | 6312330 | [1] |
| Molecular Formula | C₂H₄Cl₂N₆ | [1] |
| Synonyms | Chlorazodin, Dichloroazodicarbonamidine, Azochloramide | [1] |
Physicochemical Properties
Chloroazodin is a yellow crystalline solid with a faint chlorine-like odor. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of Chloroazodin
| Property | Value | Reference(s) |
| Molecular Weight | 183.00 g/mol | [1] |
| Melting Point | Decomposes explosively at ~155 °C | |
| Boiling Point | Not applicable | |
| Density | Data not available | |
| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol (B35011) and glyceryl triacetate. | |
| pKa (predicted) | 7.8 | |
| Stability | Unstable to light and heat. Decomposition is accelerated by contact with metals. Solutions decompose on exposure to light and warming. |
Antimicrobial Properties and Mechanism of Action
Chloroazodin exhibits broad-spectrum antimicrobial activity against a variety of microorganisms. As an N-chloro compound, its mechanism of action is believed to involve the release of active chlorine, which is a potent oxidizing agent.
The proposed general mechanism of action for N-chloro compounds involves several key steps:
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Release of Active Chlorine: In an aqueous environment, N-chloro compounds can hydrolyze to release hypochlorous acid (HOCl), a strong oxidizing agent.
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Oxidative Damage: The released active chlorine can oxidize critical components of microbial cells.
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Inhibition of Essential Enzymes: A primary target is the sulfhydryl groups (-SH) present in many essential enzymes. Oxidation of these groups to disulfides (R-S-S-R) or other oxidized forms can lead to enzyme inactivation.[1]
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Disruption of Cellular Processes: This enzymatic inhibition disrupts vital cellular processes such as respiration, glucose metabolism, and DNA synthesis, ultimately leading to microbial death.[1]
Figure 2: General mechanism of action for N-chloro antimicrobial compounds.
While this represents the general understanding for this class of compounds, specific and detailed mechanistic studies on chloroazodin are limited in recent literature. Furthermore, there is a lack of information regarding its specific effects on microbial signaling pathways.
Experimental Protocols
Synthesis
The synthesis of chloroazodin has been historically described to involve the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in an acidic medium.
Figure 3: General workflow for the synthesis of Chloroazodin.
It is crucial to note that this synthesis should only be attempted by trained professionals in a controlled laboratory setting, as chloroazodin is an explosive compound.
Analytical Methods
The quantification of chloroazodin can be challenging due to its instability. The primary analytical methods would likely involve techniques that can handle unstable compounds and quantify the active chlorine content.
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Titrimetric Analysis: A common method for determining the concentration of active chlorine compounds is iodometric titration. This involves reacting the sample with an excess of potassium iodide in an acidic solution, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.
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UV-Vis Spectroscopy: Chloroazodin exhibits absorbance in the UV-visible region, which could be utilized for its quantification. However, a validated method with a specific wavelength of maximum absorbance (λmax) and consideration of potential interference from degradation products would be necessary.
Stability Testing
A stability-indicating analytical method would be required to assess the stability of chloroazodin. This typically involves subjecting the compound to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) and then using a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products. To date, specific, validated stability-indicating methods for chloroazodin are not widely reported in recent literature.
Conclusion
Chloroazodin remains a compound of interest due to its potent antimicrobial properties. This guide has consolidated the available information on its chemical structure and physicochemical characteristics. However, it is evident that there is a significant lack of recent, detailed research on its specific antimicrobial spectrum (MIC values), a definitive mechanism of action, and validated experimental protocols for its synthesis and analysis. Further research is warranted to fully characterize this compound and explore its potential applications in modern medicine and disinfection, particularly in an era of increasing antimicrobial resistance. Professionals working with chloroazodin should exercise extreme caution due to its explosive nature and inherent instability.
